molecular formula C20H18N6O B2932057 2-(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380179-99-5

2-(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2932057
CAS No.: 2380179-99-5
M. Wt: 358.405
InChI Key: VFWIMXDFQJJAHA-UHFFFAOYSA-N
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Description

2-(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,2-d]pyrimidine moiety, an azetidine ring, and a dihydropyridazinone core, making it an interesting subject for research in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the pyrrolo[3,2-d]pyrimidine core. This can be achieved through the condensation of appropriate starting materials, followed by cyclization reactions. The azetidine ring is then introduced via nucleophilic substitution reactions, and the final dihydropyridazinone core is formed through cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as kinases. By binding to these targets, the compound can inhibit their activity, leading to alterations in cellular signaling pathways. This can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one apart is its unique combination of structural features, which may confer distinct biological activities and pharmacological properties. This makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-13-9-17-19(23-13)20(22-12-21-17)25-10-15(11-25)26-18(27)8-7-16(24-26)14-5-3-2-4-6-14/h2-9,12,15,23H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWIMXDFQJJAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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